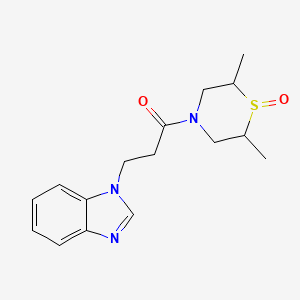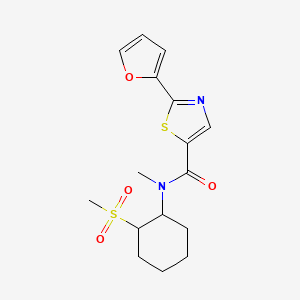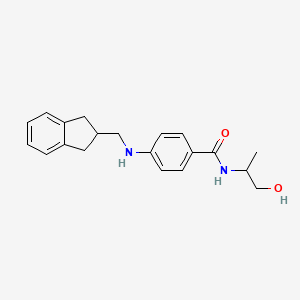![molecular formula C18H24N4O2 B7037978 N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide](/img/structure/B7037978.png)
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 4-methyl-1H-pyrazole-5-amine with an appropriate benzaldehyde derivative, followed by reductive amination to introduce the N-methyl group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various physiological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: A related compound used in Suzuki-Miyaura cross-coupling reactions.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar synthetic routes and applications.
Uniqueness
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide is unique due to its specific structure, which combines a pyrazole ring with a benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-20-21-17(13)12-19-15-5-3-14(4-6-15)18(23)22(2)16-7-9-24-10-8-16/h3-6,11,16,19H,7-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSZBWWEHAOHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CNC2=CC=C(C=C2)C(=O)N(C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7037902.png)

![3-Methyl-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-pyridin-2-ylbutan-1-one](/img/structure/B7037916.png)
![2-Pyrimidin-5-yl-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7037917.png)
![2-[4-(2,3-dihydro-1H-inden-2-ylmethylamino)phenyl]acetamide](/img/structure/B7037924.png)
![4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7037925.png)
![N-ethyl-2,2-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]oxan-4-amine](/img/structure/B7037948.png)
![N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine](/img/structure/B7037961.png)
![N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine](/img/structure/B7037965.png)
![4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine](/img/structure/B7037971.png)

![(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine](/img/structure/B7037996.png)
![N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7038000.png)

